N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-fluorophenoxy)acetamido]-1-benzofuran-2-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-fluorophenoxy)acetamido]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-fluorophenoxy)acetamido]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, fluorophenoxy acetic acid, and benzodioxole derivatives. Common synthetic routes may involve:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenoxy Acetamido Group: This step may involve nucleophilic substitution reactions where the fluorophenoxy acetic acid reacts with an amine group.
Coupling with Benzodioxole Derivative: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-fluorophenoxy)acetamido]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-fluorophenoxy)acetamido]-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-arylbenzofurans and 2-alkylbenzofurans.
Fluorophenoxy Acetamides: Compounds with similar fluorophenoxy acetamido groups.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-fluorophenoxy)acetamido]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[[2-(2-fluorophenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O6/c25-16-6-2-4-8-18(16)30-12-21(28)27-22-15-5-1-3-7-17(15)33-23(22)24(29)26-14-9-10-19-20(11-14)32-13-31-19/h1-11H,12-13H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSRQKBSRVUNJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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